Zilucoplan is classified as a macrocyclic peptide, a category known for its cyclic structure that often enhances biological activity and stability. It is composed of 15 amino acid residues, including four non-natural amino acids, which contribute to its unique properties. The synthesis and characterization of this compound have been extensively documented in scientific literature, highlighting its potential as a therapeutic agent in immunological disorders .
The synthesis of Zilucoplan employs solid-phase peptide synthesis techniques, specifically using the Fmoc/tBu strategy. This method allows for the sequential addition of amino acids to a resin-bound peptide chain. The cyclic structure is formed through an on-resin cyclization between the side chains of specific amino acids (Lysine and Aspartic acid) after the N-terminus is acetylated. Following cyclization, the peptide is cleaved from the resin using trifluoroacetic acid, and purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity levels (greater than 99%) .
Key Structural Features:
The primary chemical reaction involving Zilucoplan is its interaction with complement component 5. Zilucoplan binds to C5 with high affinity (KD approximately 0.43 nM), effectively inhibiting its cleavage and subsequent activation of the complement cascade. This inhibition prevents the formation of the membrane attack complex, which is crucial in various inflammatory processes .
The synthesis involves several key reactions:
Zilucoplan operates through a dual mechanism:
This dual action not only contributes to its therapeutic efficacy but also minimizes potential adverse effects typically associated with broader immunosuppressive therapies.
Zilucoplan exhibits several notable physical and chemical properties:
Relevant Data:
Zilucoplan has been primarily developed for use in treating generalized myasthenia gravis. Its ability to inhibit complement activation makes it a promising candidate for other autoimmune diseases where complement dysregulation plays a role. Ongoing research continues to explore its potential applications in various immunological conditions beyond myasthenia gravis .
Zilucoplan’s discovery leveraged the extreme diversity messenger ribonucleic acid (mRNA) display platform, an in vitro selection technology enabling rapid screening of trillion-member macrocyclic peptide libraries against therapeutic targets. This platform links genotype (mRNA) to phenotype (peptide) via puromycin-mediated covalent bonding, facilitating iterative selection rounds for high-affinity binders. Optimization involved encoding an amber stop codon (TAG) at predefined positions within the peptide library, permitting site-specific incorporation of noncanonical amino acids during in vitro translation. The orthogonal aminoacyl-transfer ribonucleic acid synthetase p-cyanophenylalanine synthetase (p-CNF-RS) demonstrated exceptional versatility in this system, accepting diverse aromatic and electrophilic substrates like para-cyanopyridylalanine (p-CNpyrA). This flexibility enabled downstream macrocyclization chemistries inaccessible through natural amino acids, significantly expanding structural diversity [1] [5] [9].
Critical refinements enhanced translational efficiency and cyclization control:
Table 1: Key Optimizations in mRNA Display for Zilucoplan Development
| Platform Component | Optimization | Impact on Zilucoplan Discovery |
|---|---|---|
| Codon Usage | Amber (TAG) codon at C-terminus | Enabled p-CNpyrA incorporation for cyclization anchor |
| Orthogonal Synthetase | p-CNF-RS promiscuity enhancement | Broadened noncanonical amino acid substrate scope |
| Cyclization Chemistry | Spontaneous pyr-thn formation post-translation | Generated stable, conformationally constrained loops |
| Selection Pressure | Target: Human complement C5 | Enriched high-affinity, C5-specific macrocycles |
Zilucoplan’s 15-residue macrocyclic scaffold incorporates four strategically positioned unnatural amino acids essential for target affinity, proteolytic stability, and structural rigidity:
Residue-specific global incorporation techniques in Escherichia coli were employed during early development. However, ribosomal incorporation fidelity for bulky noncanonical amino acids like tert-butylglycine proved challenging. Solution-phase peptide synthesis circumvented this limitation, allowing precise placement and stoichiometric control. The unnatural residues collectively contribute to zilucoplan’s nanomolar affinity (KD ~ 0.1 nM) for human C5 and its >24-hour plasma half-life by simultaneously resisting enzymatic degradation and maximizing target complementarity [6] [9].
Table 2: Unnatural Amino Acids in Zilucoplan and Their Rationale
| Unnatural Amino Acid | Structural Property | Functional Role |
|---|---|---|
| N-Methylaspartic Acid | Backbone N-methylation | Reduces flexibility; inhibits protease cleavage |
| 7-Azatryptophan | Enhanced π-stacking; additional nitrogen | Optimizes hydrophobic/van der Waals contacts with C5 |
| tert-Butylglycine | Extreme steric bulk | Shields amide bonds; enforces bioactive conformation |
| Cyclohexylglycine | Rigid aliphatic cyclohexyl ring | Stabilizes hydrophobic core; improves metabolic stability |
Zilucoplan’s C-terminal lysine side chain undergoes sequential derivatization to install a pharmacokinetic-optimizing module:
The conjugation chemistry exploits high-efficiency amidation reactions in organic/aqueous biphasic systems, achieving >95% coupling yields. Post-insertion techniques adapted from liposome engineering were explored during development. However, direct chemical synthesis proved superior for ensuring site-specific modification and avoiding heterogeneous mixtures. The lipid-polyethylene glycol module lowers zilucoplan’s plasma clearance by >10-fold compared to the unconjugated macrocycle [7] [10].
Table 3: Impact of Conjugation Strategies on Pharmacokinetic Parameters
| Modification | Chemical Approach | Primary Pharmacokinetic Benefit |
|---|---|---|
| γ-Glutamic Acid Spacer | Solid-phase amide coupling | Prevents steric interference with C5 binding |
| Monodisperse Polyethylene Glycol (24-mer) | Solution-phase activation (NHS ester) | Reduces renal clearance; minimizes opsonization |
| N-Palmitoylation | Acylation with palmitoyl chloride | Promotes albumin binding; prolongs half-life |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6